molecular formula C14H28O3 B141560 7-Hydroxytetradecanoic Acid CAS No. 70393-63-4

7-Hydroxytetradecanoic Acid

Cat. No.: B141560
CAS No.: 70393-63-4
M. Wt: 244.37 g/mol
InChI Key: LXFWNUZFODRHJO-UHFFFAOYSA-N
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Description

7-Hydroxytetradecanoic acid is a monohydroxy fatty acid with the molecular formula C14H28O3. It is a derivative of tetradecanoic acid, where a hydroxyl group is attached to the seventh carbon atom in the chain. This compound is known for its biological activities, including antioxidant, antielastase, and antiurease properties .

Scientific Research Applications

7-Hydroxytetradecanoic acid has several scientific research applications:

Mechanism of Action

7-Hydroxytetradecanoic Acid is a synthetic derivative of lysine that exerts anti-fibrinolytic effects by blocking lysine binding sites on plasminogen molecules, inhibiting the interaction of plasminogen with formed plasmin and fibrin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxytetradecanoic acid can be achieved through various methods. One common approach involves the hydroxylation of tetradecanoic acid using specific catalysts and reaction conditions. For instance, the enantioselective synthesis of 3-hydroxytetradecanoic acid and its methyl esters has been reported using porcine pancreas lipase catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium . Although this method is specific to the 3-hydroxy isomer, similar enzymatic or chemical methods can be adapted for the 7-hydroxy isomer.

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes or chemical synthesis. Microbial metabolic engineering can be employed to produce hydroxy fatty acids, including this compound, by optimizing the growth conditions of specific microorganisms .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxytetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under specific pH conditions.

Major Products:

    Oxidation: Formation of 7-ketotetradecanoic acid or 7-carboxytetradecanoic acid.

    Reduction: Formation of 7-hydroxytetradecanol.

    Substitution: Formation of various substituted tetradecanoic acid derivatives.

Comparison with Similar Compounds

    3-Hydroxytetradecanoic Acid: Another monohydroxy fatty acid with the hydroxyl group on the third carbon.

    6-Hydroxytetradecanoic Acid: Hydroxyl group on the sixth carbon.

    9-Hydroxytetradecanoic Acid: Hydroxyl group on the ninth carbon.

    12-Hydroxytetradecanoic Acid: Hydroxyl group on the twelfth carbon.

Uniqueness: 7-Hydroxytetradecanoic acid is unique due to the position of the hydroxyl group, which influences its biological activity and chemical reactivity. The specific placement of the hydroxyl group can affect its interaction with enzymes and receptors, making it distinct from other hydroxy fatty acids.

Properties

IUPAC Name

7-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-7-10-13(15)11-8-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFWNUZFODRHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560520
Record name 7-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70393-63-4
Record name 7-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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